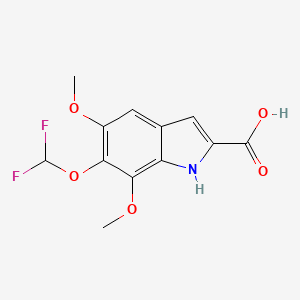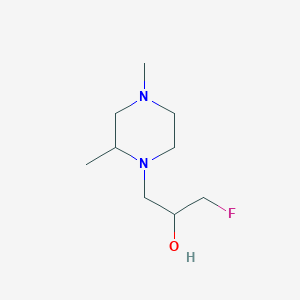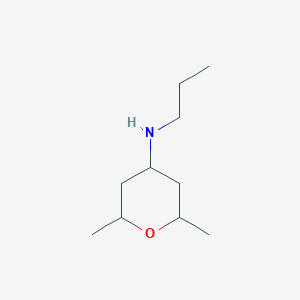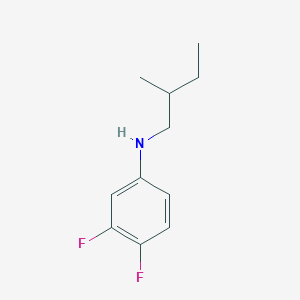amine](/img/structure/B13259975.png)
[(3-Fluorophenyl)methyl](pentan-3-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentan-3-yl amine group. It is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Fluorophenyl)methylamine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation or chromatography ensures the production of high-purity (3-Fluorophenyl)methylamine .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
(3-Fluorophenyl)methylamine can be compared with other similar compounds such as:
(3-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromophenyl)methylamine: Similar structure but with a bromine atom instead of fluorine.
(3-Methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (3-Fluorophenyl)methylamine lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18FN/c1-3-12(4-2)14-9-10-6-5-7-11(13)8-10/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
OHZNLVLAADPAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)




amine](/img/structure/B13259930.png)



![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B13259963.png)
![2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13259964.png)
![2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13259982.png)
![3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13259990.png)

